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Compound of Interest

Compound Name: Dipotassium hexadecyl phosphate

Cat. No.: B093697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dipotassium
hexadecyl phosphate as a key excipient in the formulation of novel drug delivery systems.

Detailed protocols for the preparation and characterization of these systems are included to

facilitate practical application in a research and development setting.

Introduction to Dipotassium Hexadecyl Phosphate
Dipotassium hexadecyl phosphate (DPHP), also known as potassium cetyl phosphate, is an

anionic surfactant and emulsifying agent.[1][2] It consists of a long, hydrophobic 16-carbon

alkyl chain (hexadecyl) and a hydrophilic anionic phosphate head group neutralized with two

potassium ions.[3] This amphiphilic structure makes it highly effective for stabilizing oil-in-water

emulsions and forming vesicular structures in aqueous media.[1][4] In drug delivery, DPHP is

particularly valuable for its ability to impart a negative surface charge to nanocarriers, which

enhances their colloidal stability and influences their interaction with biological systems.

Chemical and Physical Properties:

Molecular Formula: C₁₆H₃₃K₂O₄P[5]

Molecular Weight: 398.60 g/mol [5]
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Appearance: White to beige powder[3]

Function: Anionic surfactant, emulsifier, stabilizer[2]

Application Notes: Role in Drug Delivery
Dipotassium hexadecyl phosphate serves as a versatile component in various nanocarrier

platforms, including niosomes, liposomes, and solid lipid nanoparticles (SLNs). Its primary role

is to act as a stabilizer and charge-inducing agent.

Vesicular Systems (Niosomes and Liposomes): DPHP can be incorporated into the bilayer of

vesicles formed from non-ionic surfactants (niosomes) or phospholipids (liposomes). The

hydrophobic hexadecyl tail integrates within the lipid core, while the negatively charged

phosphate head group is exposed to the aqueous environment. This imparts a significant

negative zeta potential to the vesicle surface, creating electrostatic repulsion between

particles and thereby preventing aggregation and increasing formulation stability.[6]

Molecules chemically similar to DPHP, such as dihexadecyl phosphate, are well-known to

self-assemble into stable vesicles or to be used as additives to confer negative charge.[7]

Solid Lipid Nanoparticles (SLNs): In SLN formulations prepared by methods like hot melt

homogenization, DPHP functions as a highly effective oil-in-water emulsifier.[5][8] It positions

itself at the interface between the molten lipid core and the continuous aqueous phase,

stabilizing the nano-emulsion precursor. Upon cooling, it helps maintain the small particle

size of the solidified lipid nanoparticles.

Influence on Biological Interaction: The negative surface charge provided by DPHP can

influence the biological fate of nanocarriers. While highly positive charges can lead to rapid

clearance, a negative charge can help reduce non-specific protein adsorption (opsonization),

potentially prolonging circulation time.[9] Furthermore, the surface charge plays a critical role

in cellular uptake, which is often mediated by endocytotic pathways.[9][10]

Quantitative Data and Characterization
While specific quantitative data for drug delivery systems formulated exclusively with

dipotassium hexadecyl phosphate is limited in publicly available literature, performance

characteristics can be inferred from analogous anionic systems where charge-imparting agents
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like dihexadecyl phosphate or negatively charged lipids (e.g., DPPG) are used. The following

tables summarize typical data for such systems.

Table 1: Typical Physicochemical Properties of Anionic Nanocarriers

Nanocarrier
Type

Charge-
Inducing
Agent

Average
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

Liposomes DPPG 130 ± 3 < 0.25 < -30 [11]

Niosomes
Dicetyl

Phosphate
~804 - -28.1 [12]

Vesicles
Dihexadecyl

Phosphate
100 - 332 - - [7]

| SLNs | Anionic Surfactant | 259 ± 12 | < 0.3 | - |[5] |

Table 2: Drug Loading and Release Characteristics of Anionic Nanocarriers

Nanocarrier
Type

Model Drug
Encapsulation
Efficiency
(EE%)

Release Profile Reference

Liposomes
(DPPG)

PARP1
Inhibitors

> 40%

Sustained;
combination of
diffusion-
controlled and
non-Fickian
transport

[11]

Niosomes Ibuprofen 44.2%

Sustained

release over 12

hours

[12]

| Niosomes | Methylene Blue | ~40% | - |[13] |
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Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of

drug delivery systems utilizing dipotassium hexadecyl phosphate (DPHP).

This method is suitable for preparing both niosomes and liposomes. DPHP is added as a

charge-inducing agent to enhance stability.[6][14]

Materials:

Non-ionic surfactant (e.g., Span 60, Tween 60)

Cholesterol

Dipotassium Hexadecyl Phosphate (DPHP)

Drug (lipophilic or hydrophilic)

Organic Solvent (e.g., Chloroform, Methanol, or a mixture)

Aqueous Hydration Buffer (e.g., Phosphate Buffered Saline pH 7.4)

Procedure:

Accurately weigh and dissolve the surfactant, cholesterol, and DPHP in a suitable volume of

organic solvent in a round-bottom flask. A typical molar ratio is 1:1 for surfactant:cholesterol,

with DPHP added at 5-10 mol%.

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the other lipids.

Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 100-150

rpm) under reduced pressure at a temperature above the boiling point of the solvent (e.g.,

40-60°C).

Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the

flask.

Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
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Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it

should be dissolved in this buffer.

Rotate the flask in the rotary evaporator (without vacuum) at a temperature above the phase

transition temperature of the surfactant (e.g., 60°C for Span 60) for 1 hour to allow for the

formation of multilamellar vesicles (MLVs).[13]

To reduce the vesicle size and lamellarity, the resulting suspension can be sonicated using a

probe sonicator or subjected to extrusion through polycarbonate membranes of a defined

pore size (e.g., 400 nm, 200 nm, 100 nm).

Store the prepared niosome suspension at 4°C.

This method uses high temperature and high-shear homogenization, where DPHP acts as the

emulsifier.[5][15]

Materials:

Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

Lipophilic Drug

Dipotassium Hexadecyl Phosphate (DPHP)

Purified Water

Procedure:

Melt the solid lipid at a temperature 5-10°C above its melting point.

Dissolve the lipophilic drug in the molten lipid under constant stirring.

In a separate vessel, prepare the aqueous phase by dispersing DPHP (e.g., 1-3% w/v) in

purified water. Heat this aqueous phase to the same temperature as the lipid phase.

Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring using a

homogenizer (e.g., Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes. This creates a

coarse pre-emulsion.[5]
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Immediately process the hot pre-emulsion through a high-pressure homogenizer (HPH) for

several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[8]

Cool the resulting nano-emulsion down to room temperature or in an ice bath while stirring

gently. The lipid will recrystallize, forming solid lipid nanoparticles.

Store the SLN dispersion at 4°C.

Instrumentation: Dynamic Light Scattering (DLS) instrument with zeta potential measurement

capability.

Procedure:

Dilute the nanoparticle suspension (e.g., 1:100 v/v) with purified water or the original buffer to

achieve an appropriate particle concentration for measurement (to avoid multiple scattering

effects).

Particle Size Measurement:

Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS instrument.

Perform the measurement at a fixed angle (e.g., 90° or 173°) at 25°C.

Record the Z-average diameter and the Polydispersity Index (PDI). The PDI indicates the

width of the size distribution, with values <0.3 being acceptable for many drug delivery

applications.[16][17]

Zeta Potential Measurement:

Transfer the diluted sample to a specific zeta potential cell (e.g., folded capillary cell).

Place the cell in the instrument.

The instrument applies an electric field and measures the particle velocity using Laser

Doppler Velocimetry.
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Record the zeta potential in millivolts (mV). A value more negative than -30 mV or more

positive than +30 mV generally indicates good colloidal stability.[11][18]

This protocol separates the unencapsulated ("free") drug from the nanoparticles.

Procedure:

Take a known volume of the nanoparticle dispersion (e.g., 1 mL).

Separate the free drug using an appropriate method, such as:

Centrifugation: Place the sample in a centrifugal filter unit (with a molecular weight cut-off

that retains the nanoparticles but allows the free drug to pass) and centrifuge at high

speed (e.g., 14,000 rpm, 30 min). The filtrate contains the free drug.

Dialysis: Place the sample in a dialysis bag and dialyze against a large volume of buffer

for several hours. The buffer will contain the free drug.

Quantify the amount of free drug in the filtrate/dialysate using a suitable analytical method

(e.g., UV-Vis spectrophotometry, HPLC).

Calculate the total amount of drug in the initial dispersion.

Calculate the EE% using the following formula:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

This assay simulates the release of the drug from the nanocarrier into a physiological buffer.

[19][20]

Materials:

Nanoparticle dispersion

Dialysis tubing (with a molecular weight cut-off that retains nanoparticles)

Release medium (e.g., PBS pH 7.4, or pH 5.5 to simulate endosomal environment)
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Shaking water bath or magnetic stirrer

Procedure:

Accurately measure a volume of the nanoparticle dispersion (e.g., 2-5 mL) and place it inside

a pre-soaked dialysis bag.

Securely close both ends of the bag.

Submerge the bag in a known, large volume of release medium (e.g., 100-500 mL) to ensure

sink conditions.[19]

Place the entire setup in a shaking water bath at 37°C.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot

(e.g., 1 mL) of the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain a constant volume.

Analyze the drug concentration in the collected aliquots using a suitable analytical method

(e.g., HPLC, UV-Vis).

Plot the cumulative percentage of drug released versus time.

This assay assesses the ability of cells to internalize the nanoparticles. It often requires

labeling the nanoparticles with a fluorescent dye.

Procedure:

Seed cells (e.g., HeLa, MCF-7) in 6-well plates or on glass coverslips and allow them to

adhere overnight.

Prepare nanoparticle formulations, incorporating a fluorescent dye (e.g., Rhodamine B,

Coumarin-6) during the formulation process. Remove free, unencapsulated dye by dialysis.

Treat the cells with the fluorescently labeled nanoparticles (and a control of free dye) at a

specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
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Qualitative Analysis (Fluorescence Microscopy):

After incubation, wash the cells three times with cold PBS to remove non-internalized

particles.

Fix the cells with 4% paraformaldehyde.

If desired, stain the cell nuclei with DAPI.

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantitative Analysis (Flow Cytometry):

After incubation, wash the cells with cold PBS and detach them using trypsin.[21]

Resuspend the cells in PBS and analyze them using a flow cytometer to measure the

fluorescence intensity per cell. This provides a quantitative measure of nanoparticle

uptake.[22]

This colorimetric assay measures cell metabolic activity to determine the viability of cells after

exposure to the drug-loaded nanoparticles.[23][24]

Materials:

Cell line of interest

96-well cell culture plates

Drug-free nanoparticles (blank), free drug solution, and drug-loaded nanoparticles

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

Procedure:
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Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and

incubate for 24 hours.[25]

Prepare serial dilutions of the test articles (blank nanoparticles, free drug, drug-loaded

nanoparticles) in cell culture medium.

Remove the old medium from the cells and add 100 µL of the test article dilutions to the

respective wells. Include untreated cells as a control.

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4

hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple

formazan crystals.

Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to

dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells.
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Conceptual Structure of an Anionic Vesicle
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Caption: Conceptual model of a vesicle bilayer incorporating DPHP to create a negative

surface charge.
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Workflow: Anionic Vesicle Preparation & Characterization
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Caption: Workflow for anionic vesicle preparation by thin film hydration and subsequent

characterization.
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Workflow: Anionic SLN Preparation & Characterization
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Caption: Workflow for anionic SLN preparation by hot melt homogenization and subsequent

characterization.
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General Cellular Uptake Pathway for Anionic Nanoparticles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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